2-Methylene-1,3-dioxolane

Beschreibung

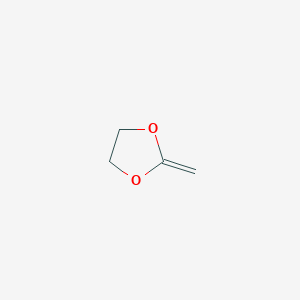

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylidene-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-4-5-2-3-6-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMYBWIOLGKSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472005 | |

| Record name | 2-METHYLENE-1,3-DIOXOLANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4362-23-6 | |

| Record name | 2-METHYLENE-1,3-DIOXOLANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylene 1,3 Dioxolane and Its Analogues

Conventional Routes for 2-Methylene-1,3-dioxolane Synthesis

Conventional methods for synthesizing this compound have been established since the mid-20th century. These routes, while foundational, often face challenges such as harsh reaction conditions, low yields, and the potential for side reactions. researchgate.net

Base-Mediated Dehydrohalogenation of Halomethyl-1,3-dioxolanes

A primary and historically significant method for synthesizing this compound is the base-mediated dehydrohalogenation of a 2-(halomethyl)-1,3-dioxolane precursor. rsc.org This elimination reaction involves the removal of a hydrogen atom and a halogen atom from the precursor to form the desired methylene (B1212753) group.

The general reaction scheme involves treating a 2-(halomethyl)-1,3-dioxolane, such as 2-(chloromethyl)-1,3-dioxolane, with a strong base. Early methods utilized strong bases like potassium hydroxide (B78521). More contemporary approaches have explored various base and solvent systems to optimize yield and reaction conditions. researchgate.net For instance, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane has been optimized using a phase-transfer catalyst in dry tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.net

The choice of base, solvent, and temperature significantly influences the efficiency and outcome of the dehydrohalogenation reaction. Traditional methods often required high temperatures, which could lead to undesired side reactions. researchgate.net

Recent advancements have focused on milder reaction conditions. For example, the elimination step for the synthesis of 2-methylene-4-phenyl-1,3-dioxolane was successfully carried out at 0 °C for 2 hours using dry THF as a solvent in the presence of a phase-transfer catalyst. researchgate.net This approach improved both conversion rates and the purity of the final product. researchgate.net

The use of polyethylene (B3416737) glycol (PEG) solvents with inorganic bases like sodium hydroxide or potassium hydroxide has also been reported. In this system, reaction temperatures can range from 60 °C to 150 °C, with reaction times of one to two hours. The polar nature of PEG solvents is thought to stabilize the base and reaction intermediates, thereby enhancing the yield and selectivity of the desired product.

Another approach involves the use of alkali metals, such as sodium or potassium, dissolved in liquid ammonia (B1221849). This reaction is typically conducted at low temperatures, between -50 °C and -10 °C. Potassium is often preferred due to its higher reactivity.

Table 1: Comparison of Reaction Conditions for Dehydrohalogenation

| Base System | Solvent | Temperature | Reaction Time | Key Features |

| Potassium hydroxide | tert-Butanol or THF | 90-115 °C | 4-24 hours | Classic method, can be harsh. researchgate.net |

| Inorganic Base (NaOH, KOH) | Polyethylene Glycol (PEG) | 60-150 °C | 1-2 hours | Polar solvent enhances yield and selectivity. |

| Alkali Metal (Na, K) | Liquid Ammonia | -50 to -10 °C | 10 min - 48 hours | Low temperature helps stabilize intermediates. |

| Base with Phase-Transfer Catalyst | Dry THF | 0 °C | 2 hours | Mild conditions, high purity. researchgate.net |

The formation of the methylene group via dehydrohalogenation proceeds through an elimination reaction mechanism. The base abstracts a proton from the carbon adjacent to the halogen-bearing carbon, leading to the formation of a double bond and the expulsion of the halide ion.

In the case of using an alkali metal in liquid ammonia, the metal acts as a potent reducing agent, facilitating the dehalogenation of the 2-(chloromethyl)-1,3-dioxolane to form the methylene group. The low temperature and the ammonia solvent help to stabilize the reactive intermediates and prevent polymerization. The use of PEG solvents provides a polar environment that stabilizes both the base and the intermediates, which helps to minimize side reactions like ring-opening or isomerization.

Studies on the dehydrobromination of alkyl halides using sodium diisopropylamide have shown that the reaction proceeds via an E2-like elimination pathway. acs.org The mechanism of elimination can be influenced by factors such as the solvent and the nature of the base used. acs.org

Acetalization/Ketalization Reactions

Acetalization and ketalization reactions provide an alternative route to this compound and its analogues. These reactions involve the formation of the 1,3-dioxolane (B20135) ring from a carbonyl compound and a diol. wikipedia.orgimist.ma

The synthesis of 1,3-dioxolanes can be achieved through the condensation of an aldehyde or ketone with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. imist.machemicalbook.com This method is a standard procedure for creating the cyclic acetal (B89532) structure. organic-chemistry.org For instance, the parent 1,3-dioxolane can be synthesized by reacting ethylene glycol with formaldehyde. imist.machemicalbook.com

Perfluorinated analogues, such as perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane, have been synthesized through the condensation of methyl pyruvate (B1213749) with 2,3-butanediol. researchgate.net More complex derivatives can also be prepared using this approach. For example, the synthesis of 2-methyl-2-acetyl-1,3-dioxolane (B8645134) involves the reaction of acetylacetone (B45752) with ethylene glycol under acidic conditions. Photocatalytic methods using iron(III) chloride hexahydrate and sodium nitrite (B80452) under UV irradiation have also been developed for the synthesis of 1,3-dioxacyclanes. chemicalbook.com

Transesterification reactions can also be employed in the synthesis of dioxolane structures. One notable example is the production of 2-methyl-1,3-dioxolane (B1212220) from the transesterification of vinyl ester end groups, which generates acetaldehyde (B116499) that subsequently reacts with ethylene glycol. google.com This process can be facilitated by an acid catalyst. google.com Research has also explored the use of tin(II) 2-ethylhexanoate (B8288628) as a catalyst for the transesterification of a bis(1,3-dioxolan-4-one) monomer with diols to create cross-linked polyesters. rsc.org Furthermore, the biotransformation of certain phthalates can occur via transesterification. researchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives has been an area of significant research, driven by the unique properties these compounds impart to polymers and other materials.

Preparation of Perfluorinated 2-Methylene-1,3-dioxolanes

Perfluorinated 2-methylene-1,3-dioxolanes are of particular interest for applications requiring high thermal stability, chemical resistance, and specific optical properties.

A significant advancement in the synthesis of perfluorinated this compound monomers is the use of direct fluorination. acs.orgresearchgate.netacs.org This method involves the fluorination of hydrocarbon precursors using elemental fluorine diluted with an inert gas like nitrogen. acs.orgresearchgate.netkeio.ac.jp The reaction is typically carried out in a fluorinated solvent. researchgate.netkeio.ac.jp For instance, the fluorination of methyl 3-methyl-2,4-dioxabicyclo[4.3.0]nonane-3-carboxylate with fluorine gas (20% in nitrogen) in Fluorinert FC-75 at ambient temperature yields the perfluorinated analogue. acs.org This approach has been successfully applied to synthesize monomers like perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD) and the novel perfluoro-3-methylene-2,4-dioxabicyclo[4.3.0]nonane (PMDN). acs.orgresearchgate.netacs.org

Direct fluorination of hydrocarbon esters has been reported to produce perfluorinated acids in high yields. keio.ac.jp This technique avoids the use of expensive fluorinated starting materials, making the synthesis more efficient and cost-effective. acs.org

Table 1: Direct Fluorination of a Dioxolane Precursor

| Precursor | Reagents | Solvent | Temperature | Product |

|---|

Data sourced from multiple reports on direct fluorination methods. acs.org

The synthesis of perfluorinated 2-methylene-1,3-dioxolanes heavily relies on the preparation of suitable hydrocarbon precursors. acs.orgresearchgate.net A common strategy involves the condensation reaction of a ketone, such as methyl pyruvate, with a diol. acs.orgresearchgate.net For example, perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD) is synthesized from the hydrocarbon precursor prepared from methyl pyruvate and 2,3-butanediol. researchgate.net

The resulting hydrocarbon dioxolane, which contains an ester group, is then subjected to direct fluorination. acs.orgresearchgate.netkeio.ac.jp Following fluorination, the perfluorinated ester is typically converted to a potassium salt. keio.ac.jp Thermal decomposition of this salt then yields the desired perfluoro-2-methylene-1,3-dioxolane monomer. researchgate.net For example, the potassium salt of perfluoro-2,4,5-trimethyl-1,3-dioxolane-2-carboxylic acid undergoes thermal decomposition to afford perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane. researchgate.net An older method for preparing perfluoro(2-methylene-4-methyl-1,3-dioxolane) involved the gas-phase decarboxylation of perfluoro(2,4-dimethyl-2-fluoroformyl-1,3-dioxolane) at high temperatures. google.com

Synthesis of Dioxolanes with Aryl and Alkyl Substituents

The introduction of aryl and alkyl substituents onto the this compound framework allows for the tuning of its chemical and physical properties. A general and efficient method for synthesizing 4-methylene-1,3-dioxolanes involves the dehydrochlorination of 4-chloromethyl-1,3-dioxolane derivatives. google.com

Aryl-substituted dioxolanes can be prepared through the acetalization of the corresponding para-substituted benzaldehyde (B42025) derivatives with 3-chloro-1,2-propanediol, followed by dehydrochlorination to create the exocyclic double bond. researchgate.net This method has been used to synthesize 2-phenyl-4-methylene-1,3-dioxolane. researchgate.net Another approach involves the condensation of substituted benzaldehydes with diols like propane-1,2-diol in the presence of a sulfonated cation exchanger as a catalyst. researchgate.net

For the synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a highly effective cyclic ketene (B1206846) acetal for radical ring-opening polymerization, a reliable synthesis from three different acetal halides has been reported. rsc.orgresearchgate.net The synthesis of α-branched alkyl and aryl substituted 9-[2-(phosphonomethoxy)ethyl]purines has been achieved starting from substituted 1,3-dioxolanes. nih.gov The key step in this process is the Lewis acid-mediated cleavage of the 1,3-dioxolane ring, followed by a reaction with a phosphite. nih.gov Tin tetrachloride has been found to be an effective Lewis acid for this transformation. nih.gov

Table 2: Synthesis of Substituted 4-Methylene-1,3-dioxolanes

| Starting Material | Key Reaction Steps | Substituent |

|---|---|---|

| 4-Chloromethyl-1,3-dioxolane derivatives | Dehydrochlorination | Alkyl, Aryl |

| Para-substituted benzaldehydes | Acetalization with 3-chloro-1,2-propanediol, then dehydrochlorination | Phenyl |

| Substituted benzaldehydes | Condensation with propane-1,2-diol | Aryl |

This table summarizes general synthetic strategies for substituted dioxolanes. google.comresearchgate.netresearchgate.netrsc.orgresearchgate.net

Preparation of Functionalized 2-Methylene-1,3-dioxolanes for Polymerization

Functionalized 2-methylene-1,3-dioxolanes are valuable monomers for creating polymers with specific functionalities, such as degradability or the ability to bind bioactive molecules. acs.orgcapes.gov.br The copolymerization of 2-methylene-1,3-dioxepane (B1205776) with glycidyl (B131873) methacrylate (B99206) in a one-pot reaction yields amorphous and degradable polyester-based copolymers with active epoxy functional groups. acs.org The properties of the resulting polymer can be controlled by adjusting the feed ratio of the monomers. acs.org

Another example is the synthesis of functionalized poly(ε-caprolactone) copolymers through the free-radical copolymerization of 2-methylene-1,3-dioxepane with vinyl monomers like vinylphosphonic acid and dimethyl vinylphosphonate. capes.gov.br This results in copolymers with ester groups in the backbone and pendant functional groups. capes.gov.br The synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) has been optimized for its use as a controlling comonomer in nitroxide-mediated polymerization (NMP) of methyl methacrylate, leading to well-defined, degradable polymers. rsc.org

Emerging Synthetic Approaches (e.g., Photocatalytic Methods)

Emerging synthetic methods, such as photocatalysis, offer milder and more efficient routes to 1,3-dioxolane derivatives. A laboratory-scale photocatalytic synthesis of 1,3-dioxolane derivatives has been developed using iron(III) chloride hexahydrate and sodium nitrite in the presence of primary alcohols and diols. The reaction is initiated by UV irradiation from a medium-pressure mercury lamp at a controlled temperature of 20 to 50°C. This method has been reported to yield approximately 67% of 2-methyl-1,3-dioxolane.

More recently, visible-light-promoted addition of a hydrogen atom and an acetal carbon to electron-deficient alkenes has been described. nsf.gov In this process, 1,3-dioxolane is converted to its radical species in the presence of a persulfate and an iridium photocatalyst under visible light irradiation. nsf.gov This radical then reacts with electron-deficient alkenes in a radical chain mechanism. nsf.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | MDO |

| Perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane | PMDD |

| Perfluoro-3-methylene-2,4-dioxabicyclo[4.3.0]nonane | PMDN |

| 2-Methylene-4-phenyl-1,3-dioxolane | MPDL |

| Methyl 3-methyl-2,4-dioxabicyclo[4.3.0]nonane-3-carboxylate | - |

| Perfluoro-2,4,5-trimethyl-1,3-dioxolane-2-carboxylic acid | - |

| Perfluoro(2-methylene-4-methyl-1,3-dioxolane) | - |

| Perfluoro(2,4-dimethyl-2-fluoroformyl-1,3-dioxolane) | - |

| 4-Chloromethyl-1,3-dioxolane | - |

| 3-Chloro-1,2-propanediol | - |

| 9-[2-(Phosphonomethoxy)ethyl]purines | - |

| Glycidyl methacrylate | - |

| Vinylphosphonic acid | - |

| Dimethyl vinylphosphonate | - |

| 2-Methyl-1,3-dioxolane | - |

| Methyl methacrylate | MMA |

| Iron(III) chloride hexahydrate | - |

Polymerization Chemistry of 2 Methylene 1,3 Dioxolane

Radical Ring-Opening Polymerization (rROP)

The radical ring-opening polymerization (rROP) of 2-methylene-1,3-dioxolane and its derivatives represents a significant advancement in polymer chemistry, enabling the synthesis of polyesters through a radical mechanism. researchgate.netnih.govresearchgate.net This method provides an alternative to traditional ionic ring-opening or condensation polymerizations for producing polymers with degradable ester linkages in the backbone. nih.gov The process is initiated by the addition of a free radical to the exocyclic double bond of the cyclic ketene (B1206846) acetal (B89532) monomer. researchgate.net This initial step creates a tertiary intermediate radical, which can then undergo further reactions that define the final polymer structure. The ability to copolymerize these monomers with conventional vinyl monomers, such as styrene (B11656) and methyl methacrylate (B99206), allows for the introduction of hydrolytically labile ester groups into stable carbon-carbon backbones, thereby imparting degradability to the resulting materials. researchgate.netnih.govresearchgate.net

Dual Polymerization Pathways: Ring-Opening versus Vinyl Addition

The radical polymerization of this compound is characterized by a competition between two primary propagation pathways: radical ring-opening and vinyl addition (also known as ring-retaining polymerization). researchgate.netnih.govresearchgate.net The desirable pathway for creating degradable polyesters is the ring-opening reaction. researchgate.net However, a competing vinyl addition pathway can occur, where the intermediate radical propagates without ring scission, leading to the formation of a polymer with cyclic acetal units in the backbone. acs.orgchemrxiv.org The balance between these two pathways is a critical aspect of the polymerization chemistry of cyclic ketene acetals. researchgate.netnih.gov

The formation of an ester linkage during the rROP of this compound proceeds through a multi-step radical mechanism. researchgate.net The process begins when a radical initiator adds to the exocyclic double bond of the monomer. researchgate.net This addition generates a thermodynamically unstable intermediate radical on the carbon adjacent to the two oxygen atoms of the dioxolane ring. This intermediate radical then undergoes a rapid intramolecular fragmentation known as β-scission, which involves the cleavage of a carbon-oxygen bond within the ring. researchgate.net This ring-opening step is the key to forming the ester functionality and results in the creation of a new, propagating radical at the end of the opened chain, which can then react with another monomer unit to continue the polymerization process. This exclusive ring-opening at room temperature leads to the formation of a polymer structurally similar to polycaprolactone (B3415563). cmu.edu

The selectivity between the ring-opening and vinyl addition pathways is not absolute and can be influenced by several key factors, allowing for some degree of control over the final polymer microstructure. researchgate.netnih.govtandfonline.com

Temperature : Higher polymerization temperatures generally favor the ring-opening pathway. chemrxiv.orgnih.gov This is because the ring-opening process (β-scission) has a higher activation energy than the competing vinyl propagation. chemrxiv.org As the temperature increases, the rate of the ring-opening reaction increases more significantly than the rate of vinyl addition, leading to a higher proportion of ester linkages in the polymer backbone. chemrxiv.org For example, studies have shown a clear inversion in the intensity of ester and acetal peaks in NMR spectra as the polymerization temperature is raised, with ester units becoming highly prevalent at 150 °C. chemrxiv.org

Substituents and Monomer Structure : The chemical structure of the monomer, including the ring size and the presence of substituents, plays a crucial role. The inherent ring strain in the five-membered dioxolane system contributes to its tendency to undergo ring-opening. For instance, the polymerization of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) results in the formation of a polyester (B1180765). researchgate.net In contrast, some six-membered cyclic ketene hemiacetal esters have been shown to yield polymers with primarily ring-retained structures, as the activation energy for generating the ring-opened radical is higher. rsc.org The presence of an alkene functionality within the ring structure, as seen in derivatives of D-glucal (B13581), has been shown to be essential to promote ring-opening and ester formation, likely through the stabilization of an allyl radical. acs.org

Monomer Concentration : The concentration of the monomer in the reaction mixture can also affect the outcome. nih.gov Bulk polymerization or high monomer concentrations can sometimes favor the intermolecular vinyl addition pathway. In contrast, conducting the polymerization in a dilute solution can disfavor the ring-retaining pathway, thereby promoting intramolecular ring-opening. nih.govtandfonline.com For example, the polymerization of 4-n-hexyl-2-methylene-1,3-dioxolane in bulk at 60°C resulted in only 50% ring opening, whereas polymerization in a benzene (B151609) solution at 110°C led to quantitative ring opening. tandfonline.com

Table 1: Factors Influencing Ring-Opening Selectivity in this compound Polymerization

| Factor | Influence on Ring-Opening | Explanation | References |

|---|---|---|---|

| Temperature | Higher temperature increases ring-opening | The β-scission (ring-opening) step has a higher activation energy than vinyl addition. | chemrxiv.orgnih.gov |

| Monomer Structure | Ring strain and substituent effects are critical | 5-membered rings are sufficiently strained. Phenyl substituents and other functionalities can stabilize radical intermediates, influencing the pathway. | researchgate.netacs.org |

| Monomer Concentration | Lower concentration can favor ring-opening | Dilution can favor the intramolecular ring-opening reaction over the intermolecular vinyl addition. | nih.govtandfonline.com |

Initiator Systems and Their Impact on Polymerization

Azo-based initiators, particularly 2,2'-azobisisobutyronitrile (AIBN), are widely used to initiate the rROP of this compound and its derivatives. researchgate.netnih.gov AIBN decomposes upon heating to generate two cyanoisopropyl radicals and nitrogen gas, providing a reliable source of initiating radicals. It is often employed in polymerizations conducted at moderate temperatures, typically around 60–80 °C. researchgate.net The use of AIBN has been successful in both the homopolymerization of cyclic ketene acetals and their copolymerization with various vinyl monomers. researchgate.netnih.gov For example, the copolymerization of 2-methylene-1,3-dioxepane (B1205776) (a related seven-membered ring monomer) with vinyl acetate (B1210297) has been effectively carried out at 60 °C using AIBN. researchgate.net

Peroxide initiators are another important class of initiators for the rROP of this compound. nih.gov These compounds contain a peroxide bond (-O-O-) that cleaves homolytically upon heating to form two alkoxy radicals. A commonly used example is di-tert-butyl peroxide (DTBP). nih.govnih.gov Peroxides often require higher temperatures for efficient decomposition compared to AIBN. nih.gov For instance, DTBP has a superior half-life at temperatures around 120-140 °C, making it a suitable initiator for high-temperature polymerizations, which can be beneficial for maximizing the degree of ring-opening. nih.gov Perfluorinated peroxides, such as perfluorodibenzoyl peroxide, have also been used, particularly for the polymerization of fluorinated this compound analogues. researchgate.netacs.orgkeio.ac.jp

Table 2: Common Initiator Systems for this compound Polymerization

| Initiator Type | Example | Typical Temperature Range (°C) | Notes | References |

|---|---|---|---|---|

| Azo-based | 2,2'-Azobisisobutyronitrile (AIBN) | 60 - 80 | Widely used for moderate temperature polymerizations of cyclic ketene acetals and their copolymers. | researchgate.netnih.gov |

| Peroxide | Di-tert-butyl peroxide (DTBP) | 110 - 140 | Suitable for higher temperature polymerizations to promote a greater extent of ring-opening. | nih.govtandfonline.comnih.gov |

| Perfluorinated Peroxide | Perfluorodibenzoyl peroxide | 60 - 80 | Used for the polymerization of fluorinated analogues of this compound. | researchgate.netacs.orgkeio.ac.jp |

Photoinitiated Radical Polymerization

Photoinitiated radical polymerization offers a method for conducting the polymerization of methylene (B1212753) dioxolanes under mild conditions, often leading to specific polymer structures. The use of ultraviolet (UV) light in conjunction with a photoinitiator can trigger the polymerization process.

For instance, the photoinitiated free-radical polymerization of 2-phenyl-4-methylene-1,3-dioxolane (2-PMDO), a derivative of this compound, has been successfully carried out. polymer-korea.or.krhanrimwon.com When using benzoin (B196080) methyl ether as a photoinitiator and irradiating with UV light at 254 nm, the polymerization yielded a polymer with almost complete ring-opening. polymer-korea.or.krhanrimwon.com This contrasts with its thermal polymerization, which produces a mix of structures from vinyl, ring-opening, and elimination pathways. polymer-korea.or.krhanrimwon.com

Similarly, the photopolymerization of perfluorinated this compound monomers has been performed in the presence of chain transfer agents like carbon tetrabromide or carbon tetrachloride. acs.org The photoinitiated ring-opening polymerization of the related seven-membered CKA, 2-methylene-1,3-dioxepane (MDO), has also been investigated, and the resulting polymer was found to be structurally identical to that produced by conventional radical polymerization. researchgate.net Furthermore, kinetic studies on other CKAs have shown that broadband UV irradiation can lead to an accelerated reactivity. rsc.org

Table 1: Photoinitiated Polymerization of 2-Phenyl-4-methylene-1,3-dioxolane (2-PMDO)

| Initiator | Wavelength | Conversion (%) | Polymerization Mode | Reference |

|---|---|---|---|---|

| Benzoin methyl ether | 254 nm | 66 | Virtually exclusive ring-opening | polymer-korea.or.kr, hanrimwon.com |

| Di-t-butyl peroxide (thermal) | 125 °C | - | Mixed (vinyl, ring-opening, elimination) | polymer-korea.or.kr, hanrimwon.com |

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) techniques have been instrumental in synthesizing well-defined polymers from this compound and its analogues. Methods such as cobalt-mediated radical polymerization (CMRP), reversible addition-fragmentation chain transfer (RAFT) polymerization, and nitroxide-mediated polymerization (NMP) allow for precise control over molecular weight, dispersity, and polymer architecture. nih.gov

Cobalt-mediated radical polymerization (CMRP) has been effectively used to synthesize degradable copolymers containing CKA units. This technique often employs a cobalt complex, such as cobalt(II) acetylacetonate (B107027) (Co(acac)₂), as a regulating agent to achieve controlled polymerization. rsc.org

A notable example is the photo-induced CMRP of 2-methylene-1,3-dioxepane (MDO) with vinyl acetate (VAc). rsc.org Conducted at 30 °C under UV irradiation with a photoinitiator, this system demonstrated key features of a living polymerization, including:

Pseudo-linear kinetics. rsc.org

A linear increase in copolymer molecular weight with conversion. rsc.org

The formation of copolymers with narrow molecular weight distributions (Đ = 1.2–1.5). rsc.org

Successful chain extension experiments, further confirming the living nature of the polymerization. rsc.org

The reactivity ratios for this copolymerization were determined to be r_MDO = 0.14 and r_VAc = 1.89, allowing for the synthesis of copolymers with varying MDO content by adjusting the monomer feed ratio. rsc.org

Table 2: Photo-induced Cobalt-Mediated Copolymerization of MDO and VAc

| Property | Value | Reference |

|---|---|---|

| Regulator | Co(acac)₂ | rsc.org |

| Characteristics | Living polymerization behavior | rsc.org |

| Dispersity (Đ) | 1.2 - 1.5 | |

| Reactivity Ratio (r_MDO) | 0.14 | rsc.org |

| Reactivity Ratio (r_VAc) | 1.89 | rsc.org |

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile CRP method that has been applied to derivatives of this compound to produce polymers with controlled architectures. nih.gov For example, RAFT has been used for the polymerization of 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), yielding degradable homopolymers and copolymers with low dispersity (Đ = 1.18–1.24). acs.org

The RAFT polymerization of the related monomer 2-methylene-1,3-dioxepane (MDO) has also been explored to create complex structures like hyperbranched polycaprolactone. nih.govnih.gov This process, a form of self-condensed vinyl polymerization (SCVP), uses a polymerizable chain transfer agent to build the branched architecture. nih.govresearchgate.net The polymerization exhibits living characteristics, with molecular weight increasing with monomer conversion. nih.gov

Table 3: RAFT Homopolymerization of 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL)

| Time (h) | Conversion (%) | M_n, GPC (kg/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| 1 | 24 | 3.9 | 1.18 | acs.org |

| 2 | 39 | 6.0 | 1.19 | acs.org |

| 3 | 51 | 7.9 | 1.21 | acs.org |

| 4 | 60 | 9.0 | 1.22 | acs.org |

| 5.5 | 71 | 10.3 | 1.24 | acs.org |

Conditions: Solution polymerization in DMF at 70 °C. M_n values are PMMA-calibrated.

Nitroxide-mediated polymerization (NMP) has been successfully utilized for the polymerization of this compound derivatives, particularly 2-methylene-4-phenyl-1,3-dioxolane (MPDL). rsc.orgrsc.org MPDL is unique in that it can act as a controlling comonomer in the NMP of other monomers, such as methacrylates, which are otherwise challenging to control with this technique. rsc.orgcnrs.fr

Using a second-generation nitroxide like SG1, MPDL has been copolymerized with oligo(ethylene glycol) methyl ether methacrylate (MeOEGMA) to produce well-defined, degradable copolymers. cnrs.fr The incorporation of MPDL introduces ester linkages into the backbone, and the degree of degradability can be tuned by adjusting the amount of MPDL in the monomer feed. rsc.orgcnrs.fr The homopolymerization of MPDL has also been achieved using an SG1-based alkoxyamine initiator (BlocBuilder MA), demonstrating the viability of NMP for creating polyesters from CKAs. rsc.org

Table 4: NMP of Oligo(ethylene glycol) Methyl Ether Methacrylate (MeOEGMA) Controlled by MPDL

| Initial MPDL Mole Fraction (f_MPDL,0) | Conversion (MeOEGMA) (%) | M_n (kg/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|

| 0.25 | 45 | 20.1 | 1.44 | cnrs.fr |

| 0.33 | 50 | 24.5 | 1.30 | cnrs.fr |

Conditions: Polymerization conducted to produce P(MeOEGMA-co-MPDL) copolymers.

Kinetics and Reaction Control

The kinetics of the radical polymerization of this compound are distinct from those of standard vinyl monomers and are influenced by several factors, including monomer structure, initiator type, and solvent. scilit.com

The rate of polymerization for this compound and its analogues is highly dependent on the reaction conditions and the specific chemical structure of the monomer.

Initiator and Solvent: The choice of initiator and solvent significantly impacts polymerization rates. For example, using hydrogen-containing solvents can result in polymers with lower molecular weights. acs.org

Monomer Structure: Structural modifications to the monomer have a profound effect on kinetics. The polymerization rate of perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD) was found to be higher than that of a related perfluorinated CKA. acs.org Fluorine substitution on the dioxolane ring can influence whether the polymerization proceeds via ring-opening or vinyl addition. While this compound gives up to 50% ring-opened product at 60 °C, its difluoromethylene analogue yields only a vinyl addition product under the same conditions. elsevierpure.com

Comonomer Reactivity: In copolymerizations, the reactivity of the comonomer plays a crucial role. For the copolymerization of 2-methylene-1,3-dioxepane (MDO) and methyl methacrylate (MMA), the reactivity ratios were found to be r_MDO = 0.057 and r_MMA = 34.12, indicating that MMA is incorporated into the polymer chain much more readily than MDO. acs.org Similarly, in NMP, 2-methylene-4-phenyl-1,3-dioxolane (MPDL) shows a unique ability to readily copolymerize with methacrylate derivatives. researchgate.net

Molecular Weight Control and Narrow Dispersity

The ability to control the molecular weight and achieve a narrow molecular weight distribution (low dispersity, Đ) is crucial for tailoring the properties of polymers for specific applications. For polymers derived from this compound (MDO) and its analogs, controlled polymerization techniques have been successfully employed.

Living radical ring-opening polymerization methods are particularly effective in regulating the polymer's molecular weight and distribution. Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been utilized to synthesize hyperbranched polycaprolactone with a controlled structure from 2-methylene-1,3-dioxepane (a seven-membered ring analog of MDO). nih.gov This approach demonstrated living polymerization characteristics, evidenced by a pseudo-linear kinetic profile and an increase in polymer molecular weight with monomer conversion. nih.gov

Furthermore, cobalt-mediated radical polymerization has been shown to produce degradable copolymers with narrow dispersity values (Đ) ranging from 1.2 to 1.5. The control over the final polymer properties can also be exerted by varying the feed ratios of the monomers during copolymerization.

The table below summarizes findings from studies on controlled polymerization of MDO and related cyclic ketene acetals, highlighting the achievable molecular weight control.

| Polymerization Method | Monomer(s) | Initiator/Agent | Molar Ratio [Monomer]:[Agent]:[Initiator] | Mₙ ( g/mol ) | Dispersity (Đ) | Reference |

| RAFT Polymerization | 2-Methylene-1,3-dioxepane (MDO) | ECTVP¹ | 10 : 1 : 0.2 | 1,800 | 2.13 | nih.gov |

| RAFT Polymerization | 2-Methylene-1,3-dioxepane (MDO) | ECTVP¹ | 20 : 1 : 0.2 | 3,100 | 2.21 | nih.gov |

| RAFT Polymerization | 2-Methylene-1,3-dioxepane (MDO) | ECTVP¹ | 50 : 1 : 0.2 | 6,500 | 2.45 | nih.gov |

| RAFT Polymerization | 2-Methylene-1,3-dioxepane (MDO) | ECTVP¹ | 100 : 1 : 0.2 | 12,100 | 2.64 | nih.gov |

| ¹ECTVP: Vinyl 2-[(ethoxycarbonothioyl) sulfanyl] propanoate |

Cationic Polymerization of this compound Derivatives

Distinct Mechanisms Compared to rROP

The cationic polymerization of this compound (MDO) derivatives proceeds through mechanisms that are distinct from the more commonly studied radical Ring-Opening Polymerization (rROP). While rROP of cyclic ketene acetals typically involves the formation of a radical intermediate that rearranges to create a polyester backbone, cationic polymerization offers different pathways that are highly dependent on monomer structure and reaction conditions. researchgate.net

In cationic polymerization, three potential routes exist:

Vinyl Polymerization: The polymerization proceeds through the exocyclic double bond without opening the dioxolane ring. This results in a polymer with intact cyclic acetal units as side chains.

Ring-Opening Polymerization: The reaction can lead to the cleavage of the acetal ring, often forming a stabilized carbocation (e.g., a benzyl (B1604629) cation in the case of 2-phenyl substituted MDO), which then propagates. This route yields poly(keto-ether) structures.

Coupled Vinyl and Ring-Opening Polymerization: A combination of the above two mechanisms can occur, leading to a polymer with a mixed microstructure.

The dominant pathway is heavily influenced by the nature of the substituent at the 2-position of the dioxolane ring. Substituents that can stabilize a carbocation upon ring-opening, such as a phenyl group, strongly favor the ring-opening mechanism. For instance, the polymerization of 2-phenyl-4-methylene-1,3-dioxolane yields essentially pure poly(keto ether) because the intermediate benzyl cation is significantly more stable than the cation that would be formed from an unsubstituted or alkyl-substituted MDO.

Role of Lewis and Brønsted Acid Catalysts

Both Lewis and Brønsted acids are effective catalysts for the cationic polymerization of MDO and its derivatives. The choice of catalyst can influence the polymerization pathway and the structure of the resulting polymer.

Lewis Acids: A variety of Lewis acids have been employed as initiators. Common examples include boron trifluoride etherate (BF₃·Et₂O), aluminum chloride (AlCl₃), and tungsten hexachloride (WCl₆). BF₃·Et₂O, for example, has been used to polymerize 2-(dimethoxy)phenyl-4-MDO derivatives, where it was observed that both the methylene group and the 1,3-dioxolane (B20135) ring participated in the reaction, leading to a mixture of a ring-opened polymer and a cyclized furanone derivative. researchgate.net The reactivity of the Lewis acid is a key factor; less reactive Lewis acid complexes have been used to selectively polymerize the methylene functions of certain chlorinated MDO derivatives without causing cleavage of the dioxolane ring.

Brønsted Acids and Photoinitiators: Protic acids can also initiate the polymerization of dioxolanes. mdpi.com A notable development is the use of photoinitiators that generate a strong acid upon irradiation. For example, benzylsulfonium salts act as latent photo-initiators. nih.gov Upon UV irradiation, they generate a benzyl cation that initiates polymerization, allowing the reaction to proceed rapidly at ambient temperature. This method was successfully used in the polymerization of 4-methylene-2-styryl-1,3-dioxolane. nih.gov

The following table presents examples of catalysts used in the cationic polymerization of MDO derivatives.

| Catalyst/Initiator | Catalyst Type | Monomer | Key Finding | Reference |

| Boron Trifluoride Etherate (BF₃·Et₂O) | Lewis Acid | 2-(dimethoxyphenyl)-4-MDO derivatives | Caused both ring-opening and cyclization reactions. | researchgate.net |

| Tungsten Hexachloride (WCl₆) | Lewis Acid | 2,2-dichloro-4-methylene-1,3-dioxolane | Resulted in 70% ring-opening. | |

| Benzylsulfonium Salt | Photo-initiator (Latent Acid) | 4-methylene-2-styryl-1,3-dioxolane | Enabled rapid, selective polymerization at ambient temperature under UV light. | nih.gov |

| Methanesulfonic Acid | Brønsted Acid | 4-methylene-2-styryl-1,3-dioxolane | Initiated polymerization without irradiation, serving as a control. | nih.gov |

Selective Polymerization of Double Bonds

A significant challenge in polymerizing monomers with multiple reactive sites is preventing cross-linking, which leads to insoluble materials. In MDO derivatives containing more than one polymerizable double bond, selective polymerization of one of these bonds is essential for producing useful, soluble functional polymers.

An effective strategy for achieving this selectivity is photoinitiated cationic polymerization. Research on 4-methylene-2-styryl-1,3-dioxolane, a monomer with two similar reactive double bonds, demonstrated that using a benzylsulfonium salt as a photo-initiator allows for the selective polymerization of the exocyclic methylene double bond. nih.gov This process occurs at ambient temperature and yields a high molecular weight, soluble poly(keto-ether) with pendent, unreacted styryl double bonds. nih.gov The reaction avoids cross-linking that typically occurs at ambient temperatures with conventional cationic initiators. nih.gov This selectivity is attributed to the controlled generation of the initiating species and the specific reaction conditions that favor the attack on the more sterically accessible or electronically favorable double bond.

Other Polymerization Modalities (e.g., Anionic Polymerization)

While radical and cationic polymerizations are the most extensively studied routes for this compound and its derivatives, other polymerization modalities exist for cyclic monomers in general. Anionic ring-opening polymerization (AROP) is a powerful technique for producing polymers with well-controlled structures from various heterocyclic monomers, such as lactones, lactams, and epoxides. mdpi.comresearchgate.net This method typically involves a nucleophilic attack by an initiator (e.g., an organometallic compound like butyllithium) on the monomer, leading to a growing chain with an anionic active center. researchgate.net

However, in the context of this compound and other cyclic ketene acetals, anionic polymerization is not a commonly reported or well-documented method in the scientific literature. The research focus for this class of monomers has overwhelmingly been on radical and cationic pathways, which take advantage of the reactivity of the exocyclic double bond. The presence of the acetal group, which is generally stable under basic/anionic conditions, does not preclude anionic polymerization, but the specific kinetics and mechanisms for this compound have not been established to the same extent as for other polymerization types. Therefore, while AROP is a major polymerization method for other heterocycles, its application to this compound remains a largely unexplored area.

Copolymerization Strategies Involving 2 Methylene 1,3 Dioxolane

Copolymerization with Conventional Vinyl Monomers

The copolymerization of 2-methylene-1,3-dioxolane with traditional vinyl monomers is a key method for creating polymers that balance standard performance with enhanced degradability. The reactivity of the electron-rich double bond in MDO with various electron-poor and electron-rich vinyl comonomers dictates the resulting copolymer structure, monomer distribution, and the extent of ring-opening versus ring-retaining polymerization. researchgate.netresearchgate.netscispace.com Under certain conditions, some studies have noted that this compound can generate polymers with a mixture of ring-opened and non-ring-opened structures. researchgate.netresearchgate.netscispace.com

The copolymerization of unsubstituted this compound with styrene (B11656) presents significant challenges due to unfavorable reactivity ratios, with some studies indicating a complete absence of copolymerization and suggesting that MDO merely acts as a diluent. researchgate.net

However, research on substituted derivatives of this compound provides insight into the behavior of this class of monomers with styrene. For instance, the free radical copolymerization of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) with styrene has been shown to successfully introduce ester groups into the polystyrene backbone. researchgate.net Similarly, studies on alkyl-substituted derivatives, such as 4-n-hexyl-2-methylene-1,3-dioxolane, demonstrated the formation of copolymers with styrene. In an equimolar feed at 110°C, the resulting copolymer contained 67% styrene units, with the remainder being a combination of ring-opened (29%) and non-ring-opened (4%) dioxolane units. scribd.com These findings suggest that while direct copolymerization of the parent MDO is difficult, substitution on the dioxolane ring can improve its reactivity towards styrene.

Similar to styrene, the copolymerization of unsubstituted this compound with (meth)acrylate monomers is not extensively documented with specific quantitative data in the reviewed literature. General observations suggest that copolymerization of cyclic ketene (B1206846) acetals is more favorable with acrylates than with styrenics. researchgate.net However, data for the closely related 2-methylene-1,3-dioxepane (B1205776) shows highly unfavorable reactivity ratios with methyl acrylate (B77674) (r_MDO = 0.023, r_MA = 26.53), indicating a strong preference for the acrylate monomer.

Studies on substituted dioxolanes are more revealing. 2-phenyl-4-methylene-1,3-dioxolane (PMDO) has been successfully copolymerized with methyl methacrylate (B99206) (MMA), although without ring-opening, proceeding via a vinyl-type polymerization. acs.org In other work, the efficient synthesis of degradable PMMA-rich copolymers was achieved using 2-methylene-4-phenyl-1,3-dioxolane (MPDL) as a controlling comonomer in nitroxide-mediated polymerization (NMP). acs.orgacs.org These copolymers demonstrated tunable hydrolytic degradation based on the amount of MPDL incorporated. acs.org Furthermore, novel cyclic ketene acetals derived from d-glucal (B13581) have been copolymerized with MMA to yield copolymers with degradable linkages.

The copolymerization of this compound with vinyl acetate (B1210297) (VAc) is a well-documented and effective method for creating degradable polymers. Photo-induced cobalt-mediated radical polymerization has been used to synthesize degradable copolymers of MDO and VAc, resulting in polymers with narrow molecular weight distributions. acs.org

Quantitative analysis of this copolymerization has yielded specific reactivity ratios. For the copolymerization of this compound (M₁) and vinyl acetate (M₂), the reactivity ratios have been determined as r₁ = 0.14 and r₂ = 1.89. acs.org These values indicate that the propagating chain ending in a vinyl acetate radical prefers to add another vinyl acetate monomer, while the MDO-terminated radical has a higher tendency to react with a vinyl acetate monomer than with another MDO monomer. This leads to the statistical incorporation of ester linkages into the polyvinyl acetate backbone. acs.orgacs.org

Patents in this area describe the production of biodegradable vinyl ester copolymers with molecular weights exceeding 50,000 g/mol by copolymerizing vinyl acetate with 0.1-40 wt.% of cyclic ketene acetals, including this compound. One example involved solution polymerization with 98g of vinyl acetate and 2g of this compound, yielding a copolymer containing 1.4% by weight of the copolymerized dioxolane.

The copolymerization of this compound with maleimide (B117702) derivatives represents another strategy to create functional and thermally stable polymers. Copolymers of MDO and N-phenyl maleimide (NPM) have been developed that exhibit high thermal stability and elevated glass transition temperatures. acs.org The electron-rich nature of the MDO double bond and the electron-poor nature of the maleimide double bond can facilitate a donor-acceptor interaction, which can lead to alternating copolymers.

Terpolymerization Approaches for Enhanced Functionality

Terpolymerization involving this compound allows for the creation of materials with a more complex range of properties, combining the degradability imparted by MDO with the characteristics of two other vinyl monomers.

Functional polyester (B1180765) prodrugs have been synthesized through the terpolymerization of MDO, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA) via a one-pot radical ring-opening copolymerization. acs.org This approach yields biodegradable materials with pH-sensitive properties suitable for intracellular drug delivery. acs.org

Industrial applications have been explored through patents describing biodegradable resins. These materials can be produced by copolymerizing a vinyl ester like vinyl acetate with an olefin such as ethylene (B1197577) and a cyclic ketene acetal (B89532) like this compound. Specific examples of these terpolymers include:

A copolymer of 70-95 wt.% vinyl acetate, 5-25 wt.% ethylene, and 2-15 wt.% this compound.

A terpolymer of 50-70 wt.% vinyl acetate, 1-30 wt.% of an acrylic ester (like n-butyl acrylate or 2-ethylhexyl acrylate), 5-25 wt.% ethylene, and 2-15 wt.% this compound.

One documented synthesis produced a terpolymer containing 5% by weight of copolymerized 2-methylene-1,3-dioxepane (a related CKA) by reacting vinyl acetate and butyl acrylate. These approaches demonstrate the versatility of incorporating MDO into multi-monomer systems to create functional and degradable materials for a variety of applications, from biomedical devices to packaging. acs.org

Quantitative Analysis of Copolymerization

The quantitative analysis of copolymerization provides crucial data, such as monomer reactivity ratios, which describe the relative reactivity of a propagating chain radical towards the different monomers present in the system. This data is essential for predicting copolymer composition and microstructure.

For the copolymerization of this compound (MDO), the most clearly defined quantitative data is available for its reaction with vinyl acetate (VAc).

Table 1: Reactivity Ratios for the Copolymerization of this compound (M₁) with Vinyl Acetate (M₂) acs.org

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (MDO) | r₂ (VAc) |

|---|---|---|---|

| This compound | Vinyl Acetate | 0.14 | 1.89 |

While specific reactivity ratios for the copolymerization of unsubstituted this compound with styrene and acrylate monomers are not well-documented in the reviewed literature, data for its derivatives illustrate the general behavior of this class of compounds.

Table 2: Copolymerization Data for Derivatives of this compound

| Dioxolane Derivative | Comonomer | Key Finding | Reference |

|---|---|---|---|

| 4-n-Hexyl-2-methylene-1,3-dioxolane | Styrene | Equimolar feed resulted in a copolymer with 67% styrene, 29% ring-opened units, and 4% non-ring-opened units. | scribd.com |

| 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) | Methyl Methacrylate (MMA) | Used as a controlling comonomer in NMP to produce well-defined, degradable PMMA-rich copolymers. | acs.orgacs.org |

| 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) | N-Ethyl Maleimide (NEtMI) | Demonstrated to proceed in an alternating fashion, especially when using RAFT polymerization. |

Furthermore, patent literature provides compositional data for terpolymers incorporating this compound, highlighting its use in creating complex, biodegradable materials.

Table 3: Composition of Biodegradable Terpolymers Containing this compound (MDO)

| Comonomer 1 | Comonomer 2 | Comonomer 3 (Degradable Linker) |

|---|---|---|

| Vinyl Acetate (70-95 wt.%) | Ethylene (5-25 wt.%) | This compound (2-15 wt.%) |

| Vinyl Acetate (50-70 wt.%) | Acrylic Ester (e.g., n-Butyl Acrylate) (1-30 wt.%) | Ethylene (5-25 wt.%) and this compound (2-15 wt.%) |

Monomer Reactivity Ratios

Monomer reactivity ratios (r1 and r2) are essential parameters in copolymerization that describe the relative tendency of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homopropagation) versus the comonomer (cross-propagation). These ratios are crucial for predicting copolymer composition and microstructure. sapub.org

The copolymerization of MDO and its derivatives with conventional vinyl monomers has been the subject of several studies to determine these ratios. For instance, in the copolymerization of 2-methylene-1,3-dioxepane (a related seven-membered ring CKA often also abbreviated as MDO) with vinyl acetate (VAc), the reactivity ratios were found to be rMDO = 0.14 and rVAc = 1.89. rsc.org Another study involving MDO and VAc at 70 °C reported values of rMDO=0.47 and rVAc=1.53. a-star.edu.sg These values indicate that the vinyl acetate radical prefers to add to another vinyl acetate monomer, and the MDO radical also preferentially adds to a vinyl acetate monomer, suggesting that incorporating MDO into the copolymer is challenging but feasible.

When copolymerized with methyl methacrylate (MMA), a related cyclic ketene acetal, 2-methylene-1,3-dioxepane, showed reactivity ratios of rMDO = 0.057 and rMMA = 34.12. acs.orgcmu.edu This significant difference highlights the much higher reactivity of MMA compared to the cyclic ketene acetal, meaning the MMA radical strongly prefers adding another MMA monomer, and the MDO radical also has a strong preference for adding an MMA monomer. a-star.edu.sg This makes the incorporation of the CKA monomer difficult, leading to copolymers that are rich in MMA. a-star.edu.sg

Studies have also explored derivatives such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL), which is another key CKA used in radical ring-opening polymerization. researchgate.netnih.gov

The table below summarizes the monomer reactivity ratios for the copolymerization of MDO and related cyclic ketene acetals with different vinyl monomers.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Temperature (°C) | Method/Comments |

| 2-methylene-1,3-dioxepane (MDO) | Vinyl Acetate (VAc) | 0.14 | 1.89 | 30 | Kelen-Tudos method. a-star.edu.sgrsc.org |

| 2-methylene-1,3-dioxepane (MDO) | Vinyl Acetate (VAc) | 0.47 | 1.53 | 70 | Kelen-Tudos method. a-star.edu.sg |

| 2-methylene-1,3-dioxepane (MDO) | Methyl Methacrylate (MMA) | 0.057 | 34.12 | 40 | Pulsed laser polymerization (PLP) with non-linear regression. a-star.edu.sgacs.orgcmu.edu |

Copolymer Composition Determination

The composition of a copolymer, which is the relative amount of each monomer incorporated into the polymer chain, is a direct consequence of the monomer feed ratio and their respective reactivity ratios. researchgate.net Determining the copolymer composition accurately is vital for understanding and predicting its properties. The most common and effective method for this is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. cmu.eduresearchgate.net

By integrating the signals corresponding to specific protons unique to each monomer unit in the ¹H NMR spectrum of the purified copolymer, a quantitative measure of the composition can be obtained. nih.gov For example, in copolymers of MDO and vinyl acetate, the content of MDO can be varied over a wide range simply by adjusting the initial feed ratio of the two monomers. rsc.org This allows for the synthesis of copolymers with tailored properties, such as a controlled number of degradable ester linkages. The molecular structure and composition of copolymers, such as those made from 2-methylene-1,3-dioxepane and glycidyl (B131873) methacrylate, have been successfully characterized using ¹H NMR, as well as Fourier Transform Infrared (FT-IR) and ¹³C NMR spectroscopy. researchgate.netacs.org

Monomer Sequence Distribution and Microstructure

The monomer sequence distribution describes how the monomer units are arranged along the polymer chain, which can be random, alternating, blocky, or gradient. This microstructure, along with copolymer composition, has a profound influence on the material's physical and chemical properties. sapub.org The reactivity ratios are the primary tool for predicting this sequence distribution. sapub.org

For the MDO/VAc system, where rMDO = 0.14 and rVAc = 1.89, the values suggest the formation of a random copolymer. sapub.orgrsc.org Since both r1 and r2 are not close to zero and their product is not close to 1, the resulting polymer will have a distribution of monomer units with a higher content of VAc, as it is the more reactive monomer. sapub.orgrsc.org

In the case of MDO/MMA, the large disparity in reactivity ratios (rMDO = 0.057, rMMA = 34.12) indicates that MMA is significantly more reactive. acs.orgcmu.edu This leads to a copolymer microstructure that is not random but rather consists of long sequences of MMA units, with MDO units incorporated only sporadically. a-star.edu.sg

A crucial aspect of the microstructure of polymers derived from cyclic ketene acetals is the extent of ring-opening. Under ideal conditions, the radical addition to the monomer's double bond leads to the opening of the cyclic acetal ring, which incorporates an ester group into the polymer backbone. a-star.edu.sgresearchgate.net However, a competing reaction is simple 1,2-vinyl addition without ring-opening, leaving the acetal ring intact as a side group. nih.gov ¹³C NMR spectroscopy is a powerful technique to distinguish between these two structures and quantify the degree of ring-opening. For seven-membered ring CKAs like 2-methylene-1,3-dioxepane, polymerization typically proceeds with 100% ring-opening. a-star.edu.sgcmu.edu In contrast, five-membered rings like this compound can generate polymers with a mixture of ring-opened and non-ring-opened structures. researchgate.net

Polymerization-Induced Self-Assembly (PISA) with this compound Derivatives

Polymerization-Induced Self-Assembly (PISA) is an efficient and powerful technique for producing block copolymer nanoparticles of various morphologies (such as spheres, worms, and vesicles) at high concentrations. researchgate.netmdpi.comnih.gov The process combines polymer synthesis and self-assembly in a single pot. nih.gov PISA is initiated by polymerizing a solvophobic (insoluble) block from the end of a solvophilic (soluble) macroinitiator in a solvent that is selective for the first block. mdpi.com As the second block grows, it becomes insoluble in the reaction medium, triggering the in-situ self-assembly of the amphiphilic block copolymers into nanoparticles. mdpi.comnih.gov

The integration of radical ring-opening polymerization (rROP) with PISA offers a versatile route to creating nanoparticles with degradable cores. researchgate.net This is particularly relevant for biomedical applications where biodegradability is a desired feature. The use of MDO derivatives, such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL), has been demonstrated in what is termed radical ring-opening polymerization-induced self-assembly (rROP-PISA). researchgate.netmdpi.com

In a typical rROP-PISA process, a diblock copolymer such as poly(lauryl methacrylate)-b-poly(benzyl methacrylate-co-2-methylene-4-phenyl-1,3-dioxolane) is synthesized. mdpi.com The first block acts as the stabilizer, while the second block, containing the CKA monomer, forms the core of the resulting nanoparticle. The rROP mechanism introduces ester bonds into the core, rendering it susceptible to hydrolysis and thus making the entire nanoparticle structure degradable. researchgate.net This approach combines the advantages of PISA, such as high solids content and morphological control, with the functional benefit of degradability conferred by the CKA monomer. researchgate.net While the copolymerization of CKAs can be sensitive to reaction conditions, their use in PISA represents a significant advance in creating functional and degradable nanomaterials. researchgate.net

Macromolecular Engineering and Post Polymerization Modification

Synthesis of Controlled Architectures

The ability to control the topology of polymers is crucial for tailoring their physical and chemical properties. For polymers involving 2-methylene-1,3-dioxolane and its analogues, several advanced architectures have been explored, including hyperbranched, block, and graft copolymers.

Hyperbranched Polymers

The synthesis of hyperbranched polymers from this compound has not been extensively documented in the literature. However, research on its seven-membered ring analogue, 2-methylene-1,3-dioxepane (B1205776) (MDO), provides significant insights into the potential for creating such structures. Hyperbranched polycaprolactone (B3415563), a polyester (B1180765), has been successfully synthesized through a one-pot self-condensing vinyl polymerization (SCVP) of MDO, combined with reversible addition-fragmentation chain transfer (RAFT) radical ring-opening polymerization. rsc.orgnih.gov

In this approach, a vinyl-containing RAFT agent, such as vinyl 2-[(ethoxycarbonothioyl)sulfanyl]propanoate (ECTVP), acts as an "inimer" (a molecule that can both initiate and propagate polymerization). rsc.org The polymerization of MDO in the presence of ECTVP and a radical initiator like azobisisobutyronitrile (AIBN) leads to a hyperbranched structure. The degree of branching can be controlled by varying the molar ratio of the monomer to the RAFT agent. rsc.org Characterization has shown that as the number of branches increases, the crystallinity of the resulting polyester decreases, and its rate of degradation accelerates. rsc.org While this work was performed on MDO, the principles of SCVP-RAFT polymerization could theoretically be applied to this compound to produce hyperbranched polyesters with a poly(γ-butyrolactone) structure.

Block Copolymers

The synthesis of well-defined block copolymers requires a controlled or "living" polymerization technique. For cyclic ketene (B1206846) acetals, atom transfer radical polymerization (ATRP) has been shown to be an effective method. While studies on this compound itself are limited, research on a substituted derivative, 2-methylene-4-phenyl-1,3-dioxolane (MPDL), demonstrates the feasibility of this approach. rsc.org

The "living" free-radical ring-opening polymerization of MPDL has been achieved using an ethyl α-bromobutyrate/CuBr/2,2'-bipyridine initiating system. This controlled polymerization process allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The living nature of the polymerization means that the polymer chains remain active at their ends, which enables the sequential addition of a second monomer to form a block copolymer. This technique has been used to create degradable PMMA-rich copolymers by using MPDL as a controlling comonomer in the nitroxide-mediated polymerization (NMP) of methyl methacrylate (B99206) (MMA). rsc.orgdntb.gov.ua The incorporation of the MPDL units introduces ester linkages into the backbone, making the resulting block copolymer susceptible to hydrolytic degradation. rsc.orgdntb.gov.ua

Graft Copolymers

Graft copolymers featuring a backbone of one polymer and side chains of another can be synthesized using the "grafting-through" method, which involves the copolymerization of a macromonomer with a conventional monomer. This approach has been successfully applied to this compound (referred to as C5 in the study).

In a notable study, graft copolymers were prepared via the radical ring-opening copolymerization of this compound with a tetraleucine peptide macromonomer (MA-Leu4-Am). This process yields a polyester backbone with peptide side chains. The ring-opening ratio of the this compound units was found to be between 70% and 85%, indicating that the majority of the monomer units opened to form ester linkages in the polymer backbone. The grafting ratio of the peptide chains was significantly higher than what would be expected from the feed composition, suggesting that the radical derived from this compound preferentially reacts with the peptide macromonomer.

| Feed Ratio (C5:MA-Leu4-Am) | Polymer Composition (C5 units mol%) | Ring-Opening of C5 units (%) | Grafting Ratio of Peptide Chains (%) |

| 99:1 | 96.8 | 85 | 3.2 |

| 95:5 | 92.1 | 79 | 7.9 |

| 90:10 | 85.3 | 72 | 14.7 |

| 80:20 | 73.1 | 70 | 26.9 |

Data compiled from a study on the copolymerization of this compound (C5) and a tetraleucine macromonomer (MA-Leu4-Am).

Post-Polymerization Functionalization

Post-polymerization modification is a powerful strategy for introducing new functionalities into a polymer that may not be compatible with the initial polymerization conditions. This allows for the tailoring of a polymer's properties for specific applications.

Chain-End Modification

The precise placement of functional groups at the chain ends of polymers is crucial for applications such as creating block copolymers, surface modification, and bioconjugation. For polymers synthesized via radical polymerization, including those from this compound, the chain-end functionality is determined by the initiator, termination events, and any chain transfer agents used.

Controlled radical polymerization techniques, which are applicable to cyclic ketene acetals, offer excellent control over chain-end fidelity. nih.govescholarship.org

Functional Initiators: Using an initiator that contains a desired functional group ensures that this group is incorporated at the beginning (the α-end) of every polymer chain. 20.210.105

Chain Transfer Agents (CTAs): In RAFT polymerization, the CTA fragment remains at the end (the ω-end) of the polymer chains. nih.gov This thiocarbonylthio group can be subsequently removed or transformed into other functional groups, such as thiols, through chemical reactions. This approach has been used in the polymerization of the related monomer 2-methylene-1,3-dioxepane (MDO), where the retention of dithioester moieties at the chain end was verified, allowing for chain extension to form block copolymers. rsc.org

Reactive Terminators: In living polymerizations, the active propagating chain end can be quenched with a specific reagent to introduce a functional group. This is a common strategy in living anionic or cationic polymerizations and can also be applied in certain controlled radical systems. escholarship.org

While specific examples of post-polymerization chain-end modification for poly(this compound) are not prominent in the literature, these established methods from controlled radical polymerization provide a clear pathway for achieving well-defined, end-functionalized polyesters from this monomer.

Chemical Transformation of Backbone Units

The polymer backbone derived from the radical ring-opening polymerization of this compound consists of poly(γ-butyrolactone) units. If copolymerized with other vinyl monomers, the resulting polymer will have ester linkages distributed along a carbon-carbon backbone. Alternatively, if some of the this compound units undergo vinyl addition instead of ring-opening, the polymer backbone will contain pendant dioxolane groups. Both the ester linkages and any pendant groups offer sites for chemical transformation.

A relevant example of backbone functionalization can be found in copolymers of the related monomer, 2-methylene-1,3-dioxepane (MDO), with vinyl bromobutanoate. The resulting copolymer contains degradable ester linkages in the backbone and pendant bromine functional groups. These bromine atoms serve as versatile handles for further modification. For instance, they can be converted to azide (B81097) groups via nucleophilic substitution with sodium azide. These azide-functionalized polymers can then undergo a 1,3-dipolar cycloaddition reaction (a "click" reaction) with alkyne-containing molecules, such as PEG-alkyne, to attach new side chains. This strategy allows for the creation of functional and hydrophilic degradable copolymers.

Similarly, if a polymer of this compound is synthesized with pendant dioxolane rings (from vinyl addition), these groups could potentially be hydrolyzed under acidic conditions to reveal diol functionalities on the polymer side chains, offering further opportunities for modification.

Immobilization of Functional Moieties

The incorporation of this compound (MDO) and its derivatives into polymers through radical ring-opening polymerization provides a versatile platform for macromolecular engineering. A key application of this is the creation of functional materials capable of immobilizing various chemical and biological moieties. This is typically achieved not by modifying the polyester backbone that results from the ring-opening of MDO itself, but by copolymerizing MDO with a vinyl monomer that carries a reactive functional group. This pendant group then serves as a handle for the subsequent attachment of a desired molecule in a post-polymerization modification step.

This strategy allows for the production of biodegradable polyesters with tailored functionalities, suitable for a range of applications, particularly in the biomedical field. The choice of the functional comonomer dictates the type of conjugation chemistry that can be employed, enabling the attachment of a wide array of molecules, from small drug compounds to large biomacromolecules.

Copolymerization with Reactive Monomers

To create a scaffold for immobilization, this compound or its analogues are copolymerized with vinyl monomers containing reactive side chains. These comonomers are selected based on the desired immobilization chemistry. Common examples of reactive groups include epoxides, protected thiols, and alkynes, which are amenable to high-efficiency "click" chemistry reactions.

One prominent example involves the copolymerization of a cyclic ketene acetal (B89532) with glycidyl (B131873) methacrylate (GMA) . The resulting copolymer possesses a polyester backbone, ensuring degradability, and pendant epoxy groups from the GMA units. These epoxy rings are highly susceptible to nucleophilic attack, providing a convenient route for attaching molecules with amine, thiol, or hydroxyl groups.

Another effective strategy is the terpolymerization of a cyclic ketene acetal with a hydrophilic monomer like poly(ethylene glycol) methyl ether methacrylate (PEGMA) and a functional monomer such as pyridyldisulfide ethylmethacrylate (PDSMA) . nih.govrsc.org The PEGMA component imparts hydrophilicity and biocompatibility, while the PDSMA units contain disulfide bonds that can be readily cleaved to generate free thiol groups. These thiols are then available for highly efficient thiol-ene click chemistry reactions. nih.govrsc.org

The characteristics of the resulting copolymers, such as the density of reactive functional groups, can be precisely controlled by adjusting the monomer feed ratios during polymerization. nih.gov

Post-Polymerization Modification Techniques

Once the copolymer with pendant reactive groups is synthesized, various chemical strategies can be employed to immobilize the desired functional moieties. The choice of method depends on the nature of the reactive handle on the polymer and the functional group on the molecule to be attached.

Epoxy Ring-Opening Reactions: Polymers containing glycidyl methacrylate units serve as excellent substrates for immobilization. The epoxy group can be opened by various nucleophiles, forming a stable covalent bond. For instance, the amine groups present in biomolecules like heparin can react with the epoxy rings, leading to the covalent attachment of the biomolecule to the polymer surface. nih.gov This method has been successfully used to heparinize polyester films, which can enhance the osteogenic differentiation of mesenchymal stem cells by binding growth factors. nih.gov

Thiol-Ene Click Chemistry: "Click" chemistry reactions are characterized by their high yields, selectivity, and tolerance to a wide range of functional groups and reaction conditions, making them ideal for post-polymerization modification. nih.gov The thiol-ene reaction is a robust method for immobilizing molecules onto polymers with pendant thiol groups. In terpolymers containing PDSMA units, the disulfide bonds are first reduced to generate free thiols. nih.govrsc.org A molecule of interest, modified to contain a maleimide (B117702) group (an "ene"), can then be efficiently conjugated to the thiol groups on the polymer backbone. nih.govrsc.org This approach has been utilized to create biodegradable polymeric prodrugs by attaching the anticancer drug doxorubicin (B1662922) (DOX) to the polymer scaffold. nih.govrsc.org

The table below summarizes research findings on the immobilization of functional moieties on copolymers derived from cyclic ketene acetals, which are structurally and functionally analogous to this compound.

| Cyclic Ketene Acetal Monomer | Functional Comonomer | Immobilized Moiety | Immobilization Chemistry | Application | Reference |

|---|---|---|---|---|---|

| 2-Methylene-1,3-dioxepane | Glycidyl Methacrylate (GMA) | Heparin | Epoxy ring-opening by amine groups on heparin | Tissue engineering scaffolds | nih.gov |

| 2-Methylene-1,3-dioxepane | Pyridyldisulfide Ethylmethacrylate (PDSMA) | Doxorubicin (DOX) (via a maleimide linker) | Thiol-ene click chemistry | Biodegradable polymeric prodrugs | nih.govrsc.org |

| 2-Methylene-1,3-dioxepane | Propargyl Acrylate (B77674) | Poly(ethylene glycol) (PEG) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Functionalized polycaprolactone-like copolymers | researchgate.net |

| 2-Methylene-1,3-dioxepane | 2-Vinyl-4,4-dimethylazlactone | Primary amine-bearing molecules | Azlactone ring-opening by primary amines | Functionalized polycaprolactone-like copolymers | researchgate.net |

These research findings demonstrate that the copolymerization of cyclic ketene acetals like this compound with functional monomers is a powerful and versatile strategy. It enables the creation of advanced, degradable materials where bioactive molecules and other functional moieties can be covalently immobilized, opening up possibilities for sophisticated applications in drug delivery, tissue engineering, and diagnostics.

Advanced Material Attributes and Engineered Applications of Poly 2 Methylene 1,3 Dioxolane Derivatives

Degradable Polymer Systems

Poly(2-methylene-1,3-dioxolane) and its derivatives represent a significant class of degradable polymer systems. Their synthesis often involves the radical ring-opening polymerization of monomers like 2-methylene-1,3-dioxepane (B1205776) (MDO), which introduces ester functionalities into the polymer backbone. This inherent chemical structure is the key to their degradability, offering a distinct advantage over traditional vinyl polymers with all-carbon backbones. researchgate.netehu.es

The incorporation of these degradable linkages allows for the creation of materials that can break down under specific environmental conditions, a highly desirable trait for applications in fields such as biomedicine and sustainable materials. researchgate.netehu.esrsc.org For instance, copolymers of MDO with vinyl acetate (B1210297) have been shown to degrade in both acidic and alkaline solutions. rsc.org

Design Principles for Controlled Degradation

The controlled degradation of polymers derived from this compound is achieved through strategic monomer selection and copolymerization. By copolymerizing cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxepane (MDO) with various vinyl monomers, it is possible to introduce ester groups into the polymer backbone, making the resulting material susceptible to degradation. researchgate.netrsc.org

The degradation rate and profile can be tailored by adjusting the comonomer composition. For example, the copolymerization of MDO with crotonic acid derivatives can lead to alternating copolymers. ehu.es This alternating structure enhances the degradability of the polymer, with significant molar mass reduction observed under basic conditions in a short period. ehu.es

Another design principle involves the synthesis of polymers with ring-retained structures that can still undergo backbone scission under specific conditions. For instance, polymers from 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) degrade in basic conditions at mild temperatures. rsc.orgrsc.org This approach allows for the creation of degradable materials even when complete ring-opening during polymerization is not achieved. rsc.org

Hydrolytic Degradation Mechanisms and Kinetics

The primary mechanism for the degradation of poly(this compound) derivatives is hydrolysis of the ester or acetal (B89532) bonds within the polymer backbone. fiveable.meresearchgate.netresearchgate.net This process involves the reaction of these functional groups with water, leading to the cleavage of the polymer chains into smaller, water-soluble oligomers or monomers. fiveable.meelsevierpure.com

The kinetics of hydrolytic degradation are influenced by several factors, including:

pH: Degradation is often accelerated in either acidic or basic conditions. rsc.orgfiveable.me For instance, copolymers of 2-methylene-1,3-dioxepane (MDO) and vinyl acetate readily degrade in both acidic and alkaline solutions. rsc.org Similarly, homopolymers and copolymers of 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) degrade in the presence of a hydroxide (B78521) or an amine. rsc.orgrsc.org

Temperature: Higher temperatures generally increase the rate of hydrolysis. fiveable.me

Polymer Structure: The specific chemical structure, including the nature of the repeating units and the presence of functional groups, plays a crucial role. The alternating structure of MDO and butyl crotonate copolymers, for example, favors degradability. ehu.es The presence of ester linkages is a key factor in the susceptibility of these polymers to hydrolysis. ehu.esrsc.org

The degradation process can be monitored by techniques such as gel permeation chromatography (GPC), which tracks the decrease in molecular weight over time. nih.gov For example, hyperbranched polycaprolactone (B3415563) synthesized from MDO showed rapid degradation in a methanolic potassium hydroxide solution, with the polymers substantially degrading within approximately 30 minutes. nih.gov

Chemically Recyclable Polymers

A significant advantage of certain poly(this compound) derivatives is their chemical recyclability. This process involves the depolymerization of the polymer back to its constituent monomers, which can then be purified and repolymerized to create new polymer materials. rsc.orgrsc.org This approach offers a pathway to a circular materials economy. rsc.orgrsc.org